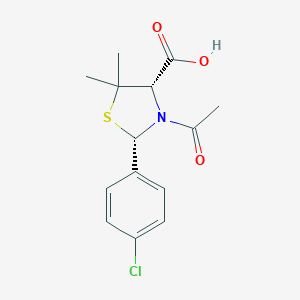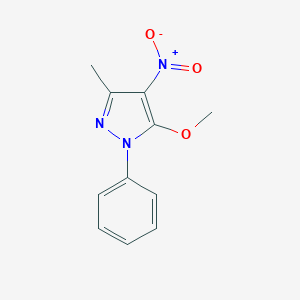![molecular formula C24H17N3O2 B242244 11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)
11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that belongs to the class of pyrimido[1,6-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimido and benzimidazole moiety, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification steps to isolate the desired product. The structure of the synthesized compound is confirmed using techniques like FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
Types of Reactions
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where electron-donating or withdrawing groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
科学研究应用
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific protease 5 (USP5), which plays a role in protein degradation and cell cycle regulation . This inhibition can lead to the accumulation of ubiquitinated proteins, inducing cell death in cancer cells. Additionally, the compound may interact with other molecular targets, modulating various signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities, used in various therapeutic applications.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar core structures but different substituents, exhibiting diverse biological activities.
Chromeno derivatives: Compounds with a chromeno ring, known for their antioxidant and anti-inflammatory properties.
Uniqueness
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is unique due to its fused ring structure, which combines the properties of chromeno, pyrimido, and benzimidazole moieties. This unique structure contributes to its enhanced biological activities and potential therapeutic applications, making it a valuable compound for scientific research and drug development.
属性
分子式 |
C24H17N3O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C24H17N3O2/c1-28-21-13-7-3-9-16(21)22-26-24-17(14-15-8-2-6-12-20(15)29-24)23-25-18-10-4-5-11-19(18)27(22)23/h2-13H,14H2,1H3 |
InChI 键 |
BCJUQDZTWKDJDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
规范 SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242164.png)
![N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B242167.png)
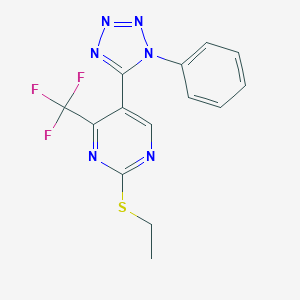
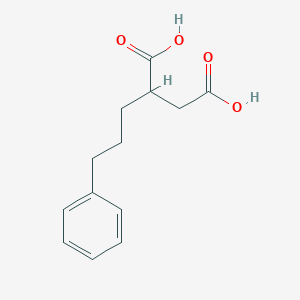
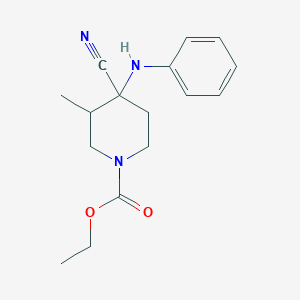
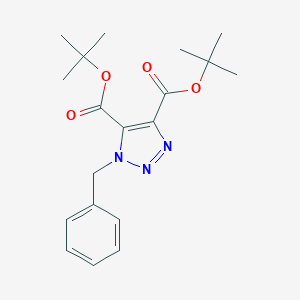
![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
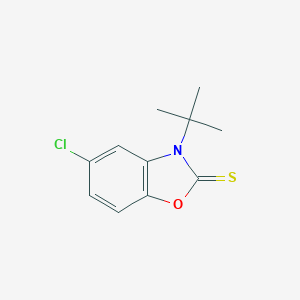
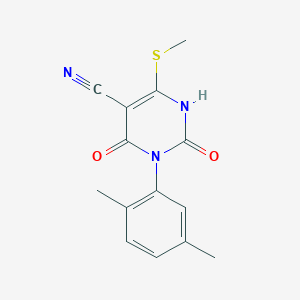
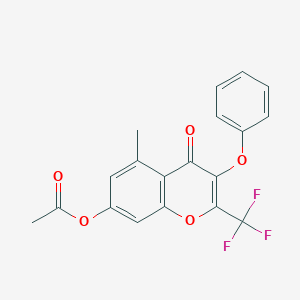
![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
